N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methyl-4-quinolinecarboxamide
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Overview
Description
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methyl-4-quinolinecarboxamide: is a synthetic organic compound that belongs to the class of thiazole and quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methyl-4-quinolinecarboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate α-haloketones with thiourea under acidic conditions.
Quinoline Derivative Preparation: The quinoline moiety can be prepared through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Coupling Reaction: The final step involves coupling the thiazole derivative with the quinoline carboxylic acid derivative using coupling reagents like carbodiimides (e.g., N,N’-dicyclohexylcarbodiimide) to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoline ring, potentially converting it to dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science:
Biology
Antimicrobial Activity: Exhibits activity against various bacterial and fungal strains.
Enzyme Inhibition: Potential inhibitor of specific enzymes involved in metabolic pathways.
Medicine
Anticancer Research: Investigated for its potential to inhibit cancer cell proliferation.
Anti-inflammatory: Studied for its anti-inflammatory properties.
Industry
Pharmaceuticals: Used as an intermediate in the synthesis of more complex pharmaceutical agents.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methyl-4-quinolinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby disrupting normal metabolic processes. In cancer research, it may induce apoptosis in cancer cells by interfering with cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide
- N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-phenyl-1-piperazinyl)acetamide
- N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-morpholinyl)acetamide
Uniqueness
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methyl-4-quinolinecarboxamide is unique due to the presence of both thiazole and quinoline rings, which confer distinct electronic and steric properties. This dual-ring system enhances its potential for diverse biological activities and makes it a versatile scaffold for drug development.
Properties
Molecular Formula |
C16H15N3OS |
---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methylquinoline-4-carboxamide |
InChI |
InChI=1S/C16H15N3OS/c1-9-8-13(12-6-4-5-7-14(12)17-9)15(20)19-16-18-10(2)11(3)21-16/h4-8H,1-3H3,(H,18,19,20) |
InChI Key |
SUXZLSFYZHWIMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)NC3=NC(=C(S3)C)C |
Origin of Product |
United States |
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